molecular formula C16H16ClNO2 B11944719 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B11944719
M. Wt: 289.75 g/mol
InChI Key: JIJMBGVXCNRDIJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and an ethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-chlorophenol with 2-ethylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-phenylacetamide
  • 2-(4-chlorophenoxy)-N-(2-ethylphenyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-ethylphenyl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide is unique due to the specific combination of its chlorophenoxy and ethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, highlighting its potential as a versatile and useful compound in research and industry.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-2-12-7-3-5-9-14(12)18-16(19)11-20-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

JIJMBGVXCNRDIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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